molecular formula C20H18ClN3O2 B4762943 N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide

N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide

Cat. No. B4762943
M. Wt: 367.8 g/mol
InChI Key: YOLFZSLIUPKKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide involves the inhibition of key enzymes involved in the inflammatory response. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are known to play a critical role in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide exhibits significant anti-inflammatory effects in various animal models. The compound has been found to reduce inflammation and tissue damage in models of rheumatoid arthritis, colitis, and asthma. In addition, the compound has also been found to exhibit analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide is its ability to selectively inhibit COX-2 and 5-LOX, which are key enzymes involved in the inflammatory response. This makes the compound a promising candidate for the development of new anti-inflammatory drugs. However, one of the limitations of the compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the research on N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. One potential direction is the development of new drug formulations that can improve the solubility and bioavailability of the compound. Another potential direction is the exploration of the compound's potential applications in the treatment of other diseases such as cancer and neurodegenerative disorders. Finally, further studies are needed to better understand the compound's mechanism of action and to identify potential side effects or toxicities associated with its use.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit significant anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-13-8-9-16(21)12-18(13)22-20(26)14(2)24-19(25)11-10-17(23-24)15-6-4-3-5-7-15/h3-12,14H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLFZSLIUPKKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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